

AC710 Mesylate: A Comprehensive Technical Guide to its Target Profile and Selectivity

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Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934

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Introduction

AC710 Mesylate is a potent and orally bioavailable small molecule inhibitor targeting the Platelet-Derived Growth Factor Receptor (PDGFR) family of kinases. This family of receptor tyrosine kinases (RTKs), which includes PDGFR α , PDGFR β , KIT, FMS-like tyrosine kinase 3 (FLT3), and Colony-Stimulating Factor 1 Receptor (CSF1R), plays a crucial role in regulating cell proliferation, differentiation, survival, and migration. Dysregulation of these signaling pathways is implicated in various pathologies, including cancer and inflammatory diseases. This technical guide provides an in-depth overview of the target profile and selectivity of **AC710 Mesylate**, presenting key data, experimental methodologies, and an exploration of the associated signaling pathways.

Target Profile and Potency

AC710 Mesylate exhibits high-affinity binding and potent inhibitory activity against the members of the PDGFR kinase family. The primary targets of AC710 are FLT3, CSF1R, KIT, PDGFR α , and PDGFR β .

Quantitative Inhibition Data

The following tables summarize the in vitro potency of **AC710 Mesylate** against its primary kinase targets, presented as dissociation constants (Kd) and half-maximal inhibitory

concentrations (IC50).

Target Kinase	Kd (nM)
FLT3	0.6
KIT	1.0
PDGFR β	1.0
PDGFR α	1.3
CSF1R	1.57

Table 1: Dissociation Constants (Kd) of AC710 Mesylate for Target Kinases.

Target Kinase	IC50 (nM)
KIT	1.2
FLT3	2.0
PDGFR β	7.7
CSF1R	10.5

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of AC710 Mesylate for Target Kinases.

Selectivity Profile

A key attribute of **AC710 Mesylate** is its high degree of selectivity. This selectivity minimizes off-target effects, a critical factor in the development of safe and effective therapeutics.

KinomeScan Selectivity

While a comprehensive KinomeScan profile is not publicly available, a selectivity score (S(10)) of 0.033 has been reported for a related compound across a panel of 386 distinct kinases, indicating a very high degree of selectivity. This suggests that **AC710 Mesylate** has a focused inhibitory activity against the PDGFR family with minimal interaction with other kinases.

Cytochrome P450 Inhibition

To assess the potential for drug-drug interactions, the inhibitory activity of **AC710 Mesylate** against key cytochrome P450 (CYP) enzymes was evaluated. The results demonstrate a clean safety profile in this regard.

CYP Isoform	IC50 (μM)
CYP1A2	> 40
CYP2C9	> 40
CYP2C19	> 40
CYP2D6	> 40
CYP3A4	> 40

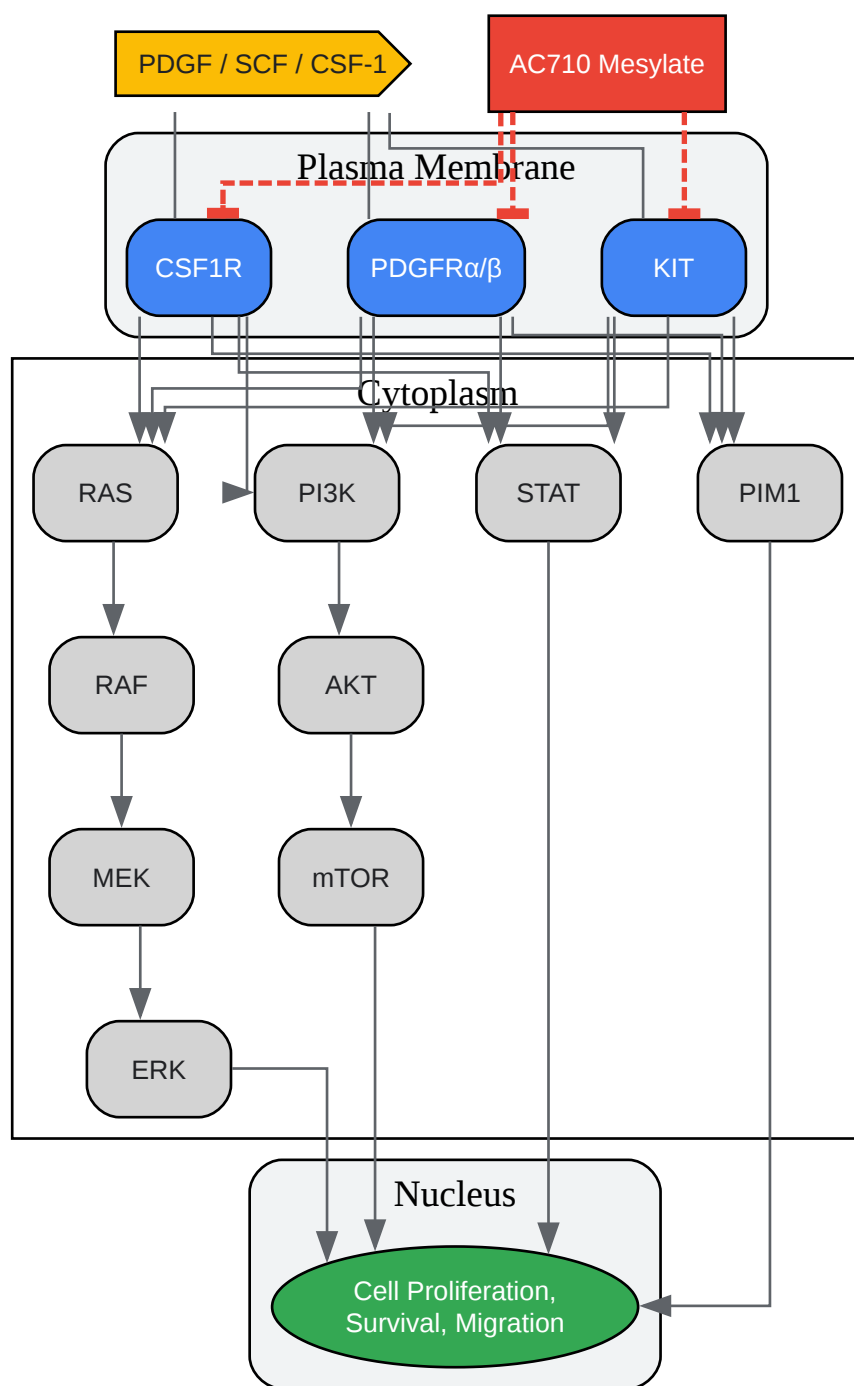
Table 3: AC710 Mesylate Inhibition of Cytochrome P450 Isoforms.

Signaling Pathways

AC710 Mesylate exerts its biological effects by inhibiting the downstream signaling cascades initiated by the PDGFR family of kinases. These pathways are central to cell growth, proliferation, and survival. The primary signaling axes affected are the PI3K/AKT, MAPK/ERK, and STAT pathways.

PDGFR/KIT/CSF1R Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of PDGFR, KIT, and CSF1R, and the point of inhibition by **AC710 Mesylate**.

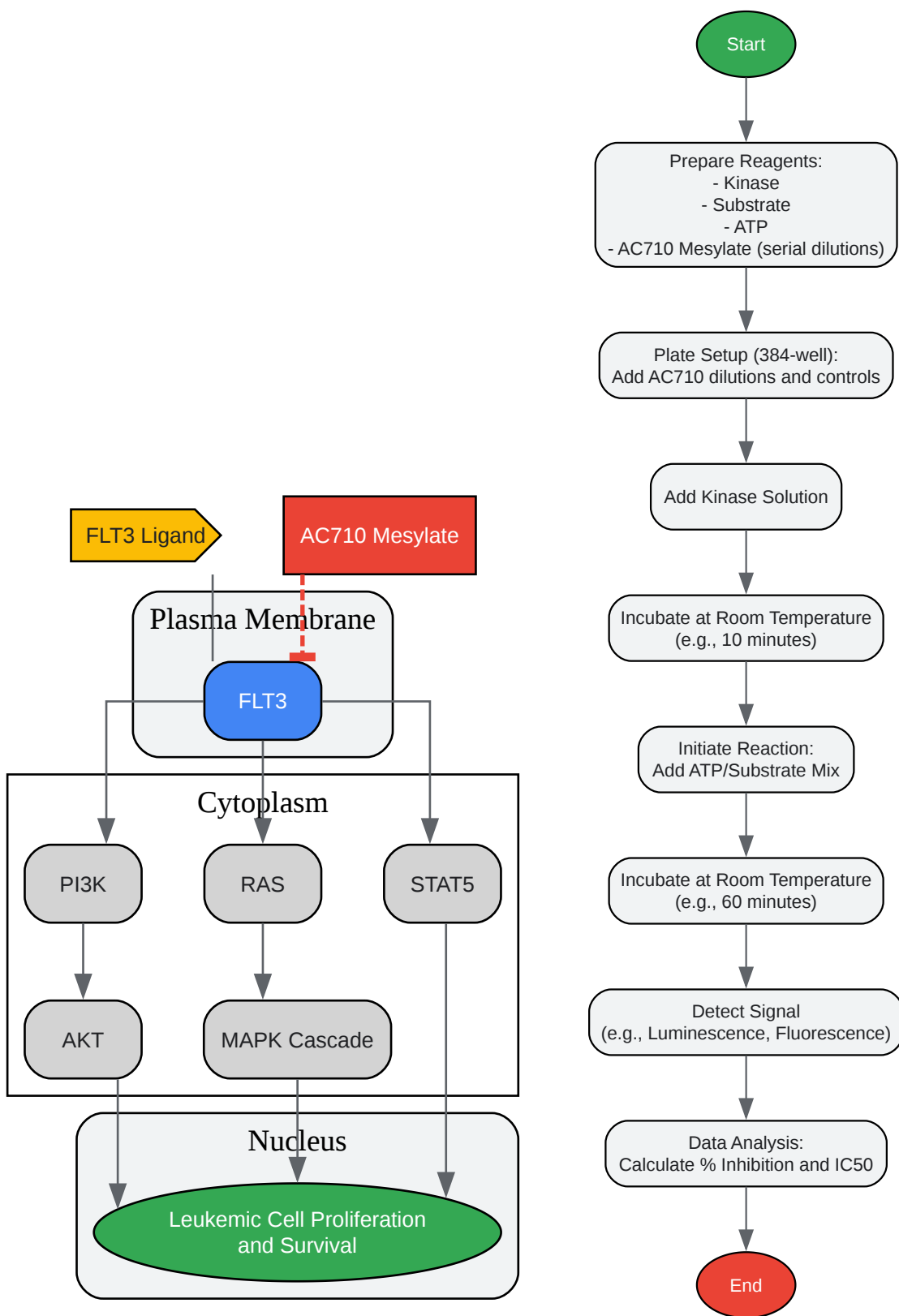


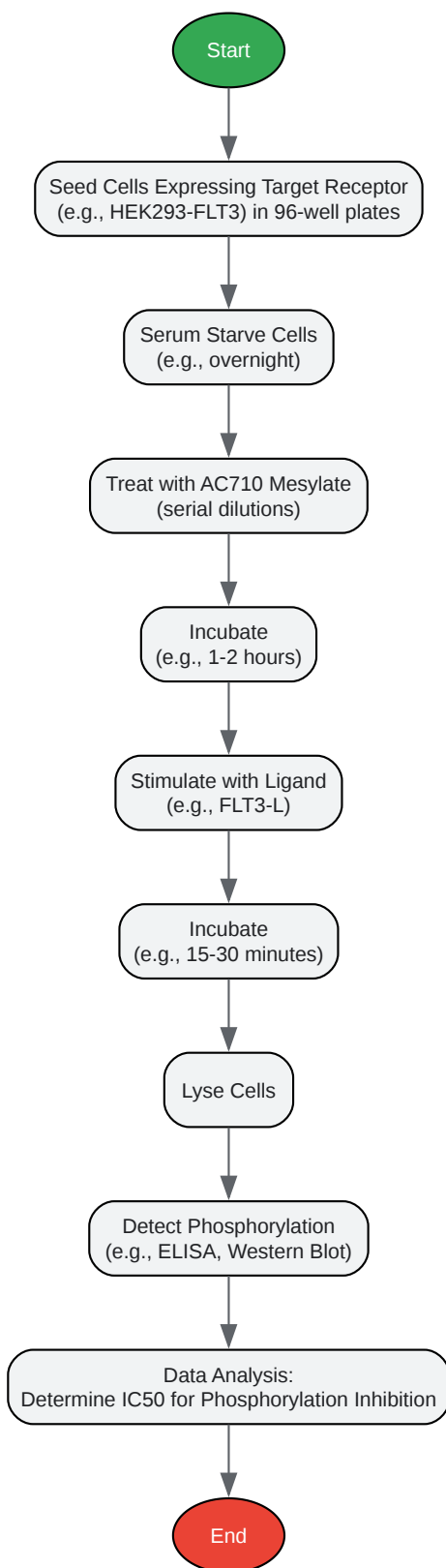
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PDGFR/KIT/CSF1R Signaling Pathway Inhibition by AC710.

FLT3 Signaling Pathway

The following diagram depicts the FLT3 signaling pathway and its inhibition by **AC710 Mesylate**. Constitutive activation of FLT3 due to mutations is a key driver in certain leukemias.





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